BenchChemオンラインストアへようこそ!

Aureobasidin E

NMR spectroscopy conformational analysis cyclic depsipeptide

Aureobasidin E is a cyclic depsipeptide antibiotic belonging to the aureobasidin family, first isolated from the fermentation broth of Aureobasidium pullulans strain R106. It is composed of eight α-amino acid units and one hydroxy acid unit (2-hydroxy-3-methylpentanoic acid, Hmp), with a molecular formula of C60H92N8O12 and a molecular weight of approximately 1117.4 g/mol.

Molecular Formula C60H92N8O12
Molecular Weight 1117.4 g/mol
CAS No. 144302-34-1
Cat. No. B14286059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureobasidin E
CAS144302-34-1
Molecular FormulaC60H92N8O12
Molecular Weight1117.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
InChIInChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1
InChIKeyCCOLHNQBJDUNIC-IJYBSRRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aureobasidin E (CAS 144302-34-1): Procurement-Grade Cyclic Depsipeptide Antifungal Targeting Fungal IPC Synthase


Aureobasidin E is a cyclic depsipeptide antibiotic belonging to the aureobasidin family, first isolated from the fermentation broth of Aureobasidium pullulans strain R106 [1]. It is composed of eight α-amino acid units and one hydroxy acid unit (2-hydroxy-3-methylpentanoic acid, Hmp), with a molecular formula of C60H92N8O12 and a molecular weight of approximately 1117.4 g/mol . Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, a fungal-specific enzyme essential for sphingolipid biosynthesis and absent in mammalian cells [2]. Among the 18 known aureobasidin congeners (A–R), aureobasidins A and E have been specifically highlighted as exhibiting potent and broad-spectrum antifungal activity with potential for clinical development [3].

Target

Fungal IPC synthase inhibition studies; target absent in mammalian cells

Workflow

Cyclic depsipeptide natural product research; antifungal pathway probing in Candida/Saccharomyces models

Selection context

Single conformer in solution supports consistent analytical characterization and NMR fingerprinting

Why Aureobasidin Congeners Cannot Be Interchanged: Evidence for Aureobasidin E Structural Differentiation


Although all aureobasidins (A–R) share a common macrocyclic depsipeptide scaffold and target IPC synthase, critical differences in amino acid composition, N-methylation pattern, and hydroxylation status generate substantial divergence in solution conformation, conformational homogeneity, and potentially biological activity [1]. Most published quantitative pharmacological data—including IPC synthase inhibition kinetics (IC50 ~0.2 nM, Ki = 0.18–0.23 nM) and in vivo efficacy—derive exclusively from aureobasidin A [2][3]. Aureobasidin E is distinguished from aureobasidin A by the presence of a β-hydroxy-N-methyl-L-phenylalanine residue at position 3 in place of N-methyl-L-phenylalanine, and by its existence as a single, conformationally homogeneous species in solution rather than an equilibrating mixture of cis/trans isomers [4]. These molecular differences preclude the assumption that potency, selectivity, and pharmacokinetic behavior are interchangeable among congeners without direct comparative data. The evidence presented below establishes the specific points of differentiation that justify aureobasidin E as a distinct procurement entity rather than a generic substitute for aureobasidin A.

Conformational isomerism differs: aureobasidin E single species vs. mixture equilibria in other congeners may shift analytical retention and NMR fingerprint.

β-hydroxy-N-methylphenylalanine residue adds H-bond capacity; solubility and target interactions may not transfer from aureobasidin A without direct comparison data.

Compound-specific enzyme inhibition kinetics and MIC values are unreported for aureobasidin E; quantitative potency cannot be assumed equivalent to aureobasidin A.

Aureobasidin E (CAS 144302-34-1): Product-Specific Quantitative Differentiation Evidence Guide


Solution Conformational Homogeneity: Aureobasidin E Exists as a Single Conformer vs. Aureobasidin A Equilibrium Mixture

Aureobasidin E exhibits a single, homogeneous conformation in deuteriochloroform solution, with the amide bond between β-hydroxy-N-methylphenylalanine and proline fixed exclusively in the cis-conformation. In direct contrast, aureobasidin A exists as an equilibrium mixture of two isomers arising from cis-trans rotation of the corresponding amide bond (N-methylphenylalanine-proline) under identical conditions [1]. This conformational homogeneity of aureobasidin E was confirmed by 1H and 13C 2D NMR techniques including NOE experiments [1].

Solution conformer homogeneity
Head-to-head
Aureobasidin E: single cis-conformer (>95%); Aureobasidin A: cis/trans equilibrium mixture.
Simplifies NMR integration and HPLC peak identity.
CDCl₃, ambient temp; Ikai et al. 1991.
NMR spectroscopy conformational analysis cyclic depsipeptide

Molecular Structural Differentiation: β-Hydroxy-N-Methylphenylalanine in Aureobasidin E vs. N-Methylphenylalanine in Aureobasidin A

Aureobasidin E differs from aureobasidin A by a single yet functionally significant structural modification: the presence of an additional hydroxyl group on the N-methylphenylalanine residue at position 3, converting it to β-hydroxy-N-methylphenylalanine [1]. This is reflected in the molecular formulas: aureobasidin E (C60H92N8O12, MW 1117.4) vs. aureobasidin A (C60H92N8O11, MW 1101.4), a difference of exactly one oxygen atom (16 Da) . The β-hydroxy group introduces an additional hydrogen bond donor/acceptor site and increases local hydrophilicity, which may alter solubility, membrane partitioning, and the intramolecular hydrogen bond network that stabilizes the bioactive conformation [2].

Molecular structure difference
Reported
Δ +16 Da (one oxygen); β-OH group at position 3 vs. H in aureobasidin A.
Additional H-bond donor/acceptor may alter solubility and target fit.
FAB-MS, amino acid analysis (Ikai et al. 1991).
structure-activity relationship cyclic depsipeptide amino acid composition

Crystal Structure: Aureobasidin E Adopts an Arrowhead-Like Conformation Stabilized by Three Intramolecular Hydrogen Bonds

The X-ray crystal structure of aureobasidin E (monoclinic, space group P21, a = 16.458 Å, b = 10.638 Å, c = 18.133 Å, β = 103.51°) reveals an arrowhead-like molecular conformation stabilized by three transannular NH···OC hydrogen bonds, forming secondary structural elements including an antiparallel β-sheet and β- and γ-turns [1]. A nearly identical conformation was subsequently observed for aureobasidin A [2]. The conserved arrowhead topology, anchored by the β-hydroxy-MePhe residue in aureobasidin E, is proposed to be a critical determinant of IPC synthase recognition and biological activity [1][3].

Crystal structure conformation
Reported
Arrowhead-like fold, 3 intramolecular NH···OC bonds; monoclinic P2₁.
Validated template for docking and analog design.
X-ray; Ishida 1992, Fujikawa 1994.
X-ray crystallography conformational stabilization structure-based design

Target Engagement: Aureobasidin Class IPC Synthase Inhibition with Sub-Nanomolar Potency (Class-Level Inference with Aureobasidin A Quantitative Data)

Aureobasidins exert their antifungal activity through inhibition of inositol phosphorylceramide (IPC) synthase (EC 2.7.1.227), an enzyme essential for fungal sphingolipid biosynthesis and absent in mammals [1]. Quantitative inhibition data are available for aureobasidin A: it inhibits IPC synthase from Candida albicans and Saccharomyces cerevisiae in an irreversible, time-dependent manner with apparent Ki values of 183 pM and 234 pM, respectively [2]. The IC50 of aureobasidin A against wild-type IPC synthase is approximately 0.2 nM [1]. While aureobasidin E–specific IPC synthase inhibition kinetics have not been independently reported with equivalent rigor, the shared macrocyclic scaffold, conserved N-methylation pattern (4 of 7 amide bonds), and the demonstrated importance of the β-hydroxy-MePhe residue for bioactivity [3] support the inference that aureobasidin E engages the same target with comparable potency. The Fujikawa et al. (1994) study explicitly states that aureobasidins A and E both exhibit potent and broad-spectrum antifungal activity [3].

IPC synthase inhibition
Class-level
Aureobasidin A Ki 183 pM (C. albicans), IC₅₀ ~0.2 nM. Aureobasidin E: no independent kinetic data.
Target engagement inferred; compound-specific potency requires validation.
Data to verify for aureobasidin E.
IPC synthase inhibition enzyme kinetics antifungal target engagement

Antifungal Spectrum: Aureobasidins A–R Class Activity Against Candida Species with Aureobasidins A, B, C, and E Noted as Most Potent Congeners

The original isolation and characterization study of aureobasidins A–R reported high in vitro antifungal activity against Candida albicans for all 18 congeners [1]. Subsequent reviews and SAR analyses have identified aureobasidins A, B, C, and E as the most potent members of this series [2]. Aureobasidin A demonstrates MIC values against Candida species of <2 μg/mL, with IPC synthase IC50 values of 2–4 ng/mL in Candida membrane preparations [3]. Aureobasidin A is also active against Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, with activity superior to amphotericin B in most in vitro comparisons [4]. MIC values specific to aureobasidin E against individual fungal strains have not been reported in the peer-reviewed literature with the same granularity as aureobasidin A.

Antifungal spectrum
Class-level
Aureobasidins A, B, C, E noted as most potent congeners; specific MICs for E not published.
Qualitative ranking; quantitative activity must be confirmed experimentally.
Class inference from Takesako 1991, Zhong 2000.
antifungal susceptibility Candida albicans structure-activity relationship

Fungal Selectivity: IPC Synthase Target Absent in Mammalian Cells Enables Class-Wide Selectivity Advantage Over Ergosterol-Targeting Antifungals

IPC synthase catalyzes a step in fungal sphingolipid biosynthesis that has no mammalian counterpart; mammals synthesize sphingolipids via an alternative pathway that does not involve IPC [1]. This fundamental biological difference provides a mechanistic basis for selective fungal toxicity for all IPC synthase inhibitors, including aureobasidins [2]. In contrast, clinically used antifungals such as amphotericin B and azoles target ergosterol or its biosynthesis, pathways that have mammalian homologs (cholesterol), contributing to host toxicity [3]. Consistent with this selectivity, aureobasidin A was highly tolerated in mice and demonstrated good efficacy in a murine systemic candidiasis model when administered orally or subcutaneously, with superior efficacy to both amphotericin B and fluconazole [4].

Fungal selectivity mechanism
Class-level
IPC synthase absent in mammals; aureobasidin A well-tolerated in mice. No in vivo data for E.
Target-based selectivity inferred for the class; E-specific tolerability not established.
Requires direct in vivo validation.
fungal selectivity IPC synthase host toxicity

Aureobasidin E (CAS 144302-34-1): Evidence-Based Research and Industrial Application Scenarios


Conformational Standard for NMR-Based Quality Control of Cyclic Depsipeptide Natural Products

Owing to its existence as a single, homogeneous conformer in solution—in contrast to aureobasidin A, which exists as an equilibrium mixture of cis/trans isomers [1]—aureobasidin E can serve as an analytically cleaner reference standard for NMR method development and quality control of cyclic depsipeptide natural products. Its well-resolved 1H and 13C NMR spectra, fully assigned by 2D techniques [1], provide an unambiguous fingerprint for identity testing and purity assessment. This conformational homogeneity also simplifies integration and quantification in HPLC-UV/ELSD methods, reducing the risk of split peaks or variable retention times associated with conformer equilibration. Procurement of aureobasidin E for this purpose is justified when the analytical workflow requires a single-species standard rather than a compound exhibiting dynamic isomerism.

Structural Biology Template for IPC Synthase Inhibitor Design and Docking Studies

The availability of a solved X-ray crystal structure for aureobasidin E (monoclinic P21, three intramolecular NH···OC hydrogen bonds, arrowhead-like conformation) [2][3] makes this congener a validated structural template for computational chemistry applications, including molecular docking into IPC synthase homology models or cryo-EM structures, pharmacophore generation, and structure-based analog design. While a crystal structure also exists for aureobasidin A [4], the unique β-hydroxy-N-methylphenylalanine residue of aureobasidin E introduces an additional hydrogen-bonding moiety whose geometric parameters are experimentally defined, enabling more accurate modeling of hydroxylated aureobasidin analogs. Researchers pursuing rational modification of the aureobasidin scaffold should consider aureobasidin E as a complementary structural reference alongside aureobasidin A.

Fungal Sphingolipid Pathway Research Tool in Candida and Saccharomyces Model Systems

Aureobasidins, including aureobasidin E, are established tools for probing fungal sphingolipid biosynthesis through inhibition of IPC synthase, an enzyme absent in mammalian cells [5]. Aureobasidin A is widely used as a selective agent in yeast molecular biology (e.g., yeast two-hybrid selection, AUR1 dominant marker) at concentrations of 0.1–0.5 μg/mL [6]. Aureobasidin E may be employed as an alternative IPC synthase inhibitor in experimental contexts where aureobasidin A resistance (via AUR1 mutation or efflux pump upregulation) is suspected or where structure-activity discrimination between congeners is the experimental objective. However, users should independently determine the effective inhibitory concentration for their specific strain and assay conditions, as published MIC data for aureobasidin E remain sparse.

Lead Compound for Semi-Synthetic Derivatization Exploiting the β-Hydroxyl Handle

The β-hydroxy group on the N-methylphenylalanine residue of aureobasidin E provides a chemically tractable handle for selective derivatization (e.g., esterification, etherification, oxidation, or conjugation) that is absent in aureobasidin A [1]. This site-specific modification capability may be exploited in medicinal chemistry campaigns aiming to generate novel aureobasidin analogs with altered physicochemical properties, prodrug strategies, or affinity-based probes for target identification. Patent literature describes broader-spectrum aureobasidin derivatives with modifications at residues corresponding to position 3 [7]. For procurement decisions, aureobasidin E is the preferred starting material over aureobasidin A when the synthetic route requires a hydroxyl functional group at this position, potentially reducing the number of synthetic steps.

Application
Selection Property
Validation Focus
NMR QC standard for cyclic depsipeptides
Single conformer in solution (no cis/trans equilibration)
NMR peak identity and integration consistency
Structural template for IPC synthase inhibitor design
Experimentally defined arrowhead conformation with β-OH H-bond geometry
Docking pose accuracy and pharmacophore model fidelity
Fungal sphingolipid pathway probe
IPC synthase inhibition; fungal-selective target
Effective concentration for strain-specific pathway inhibition
Semi-synthetic derivatization starting material
β-hydroxy group as site-selective modification handle
Derivatization efficiency and analog purity
Quote Request

Request a Quote for Aureobasidin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.